molecular formula C11H16N2O2S B2946067 1-(Ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-amine CAS No. 927996-19-8

1-(Ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-amine

Cat. No.: B2946067
CAS No.: 927996-19-8
M. Wt: 240.32
InChI Key: HRSCHLVSAOQFEQ-UHFFFAOYSA-N
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Description

1-(Ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-amine ( 927996-19-8) is a high-purity chemical building block offered for research and development. This compound features a tetrahydroquinoline core, a privileged scaffold in medicinal chemistry, which is functionalized with an ethylsulfonyl group at the 1-position and a primary amino group at the 6-position . The molecular formula is C11H16N2O2S and it has a molecular weight of 240.32 g/mol . The primary amine serves as a versatile handle for further synthetic modification, making this compound a valuable intermediate for constructing more complex molecules, such as sulfonamide derivatives . Tetrahydroquinoline derivatives are recognized for their wide range of biological activities and are frequently explored in drug discovery campaigns. Patents and scientific literature indicate that tetrahydroquinoline sulfonamide analogs are investigated as potential therapeutic agents for disorders of the nervous system, including neurodegenerative diseases like Alzheimer's disease, and as antineoplastic agents for cancer treatment . The ethylsulfonyl group can enhance metabolic stability compared to alkylamine derivatives, potentially improving the pharmacokinetic properties of lead compounds . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can leverage this compound as a key synthon in lead optimization and the synthesis of novel bioactive molecules.

Properties

IUPAC Name

1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2S/c1-2-16(14,15)13-7-3-4-9-8-10(12)5-6-11(9)13/h5-6,8H,2-4,7,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRSCHLVSAOQFEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(Ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-amine can be achieved through several synthetic routes. One common method involves the reaction of 1,2,3,4-tetrahydroquinoline with ethylsulfonyl chloride in the presence of a base such as triethylamine. The reaction typically takes place under reflux conditions, and the product is purified through recrystallization or column chromatography. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(Ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The ethylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.

    Major Products: The major products formed from these reactions include sulfone derivatives, amine derivatives, and substituted tetrahydroquinolines.

Scientific Research Applications

Scientific Research Applications

1-(Ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-amine is used in several scientific research applications:

  • Chemistry It serves as an intermediate in synthesizing complex organic molecules and as a building block in combinatorial chemistry.
  • Medicine Research is underway to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
  • Industry It is used in developing new materials with specific properties, such as polymers and coatings.

Chemical Reactions

This compound can undergo several chemical reactions:

  • Oxidation Oxidation using agents like potassium permanganate or hydrogen peroxide can lead to sulfone derivative formation.
  • Reduction Reduction reactions with reducing agents like lithium aluminum hydride can produce amine derivatives.
  • Substitution The ethylsulfonyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.

The major products resulting from these reactions include sulfone derivatives, amine derivatives, and substituted tetrahydroquinolines.

Related Compounds

N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxy-2-methylbenzenesulfonamide, a related compound, has a molecular weight of 424.5 and the molecular formula C19H24N2O5S2 .

Mechanism of Action

The mechanism of action of 1-(Ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-amine involves its interaction with molecular targets such as enzymes and receptors. The ethylsulfonyl group can form hydrogen bonds and electrostatic interactions with active sites, leading to inhibition or activation of the target. The tetrahydroquinoline core can interact with hydrophobic pockets, enhancing binding affinity and specificity. These interactions can modulate various biochemical pathways, resulting in the compound’s biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally related tetrahydroquinoline derivatives, highlighting key differences in substituents, synthesis yields, molecular properties, and spectral data. These analogs are sourced from synthetic studies and pharmacological evaluations in the provided evidence.

Compound Substituents Synthesis Yield Molecular Formula Molecular Weight (g/mol) Key Spectral Data Reference
1-(Ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-amine -SO₂Et at position 1; -NH₂ at position 6 N/A C₁₁H₁₆N₂O₂S 240.32 N/A (hypothetical)
Compound 32 -CH₂CH₂NMe₂ at position 1; -NH₂ at position 6 Not specified C₁₃H₂₁N₃ 219.33 ¹H NMR (CDCl₃): δ 6.48–6.41 (m, aromatic), 3.29–3.03 (m, CH₂N), 2.30 (s, NMe₂) .
Compound 47 -CH₂CH₂NEt₂ at position 1; -NH₂ at position 6 90% C₁₅H₂₅N₃ 247.38 ¹H NMR (CDCl₃): δ 6.63–6.32 (m, aromatic), 2.74–2.56 (m, CH₂N), 1.08 (t, Et) .
Compound 48a -CH₂CH₂CH₂NMe₂ at position 1; -NH₂ at position 6 92.2% C₁₄H₂₃N₃ 233.35 ESI-MS: m/z 234 (MH⁺, 100%); ¹H NMR (DMSO-d₆): δ 6.37–6.20 (m, aromatic), 2.11 (s, NMe₂) .
Compound 33 -CH₂CH₂(1-methylpyrrolidin-2-yl) at position 1; -NH₂ at position 6 52% C₁₆H₂₅N₃ 259.39 ¹H NMR (CDCl₃): δ 3.29–3.03 (m, CH₂N), 2.30 (s, NMe), 2.18–1.42 (m, pyrrolidine) .
Compound 51 -CH₂CH₂NMe₂ at position 1; -F at position 8; -NH-thiophene-2-carboximidamide at position 6 15% C₁₈H₂₃FN₄S 346.47 ESI-MS: m/z 347 (MH⁺); ¹H NMR (DMSO): δ 2.16 (s, NMe₂), 7.71–7.57 (m, thiophene) .
CHEMBL575987 -SO₂-(2,4-dimethoxyphenyl) at position 1; -CH₂CH₂SO₂-piperidine at position 2 N/A C₂₇H₃₉N₃O₆S₂ 565.74 XLogP: 3.7; Hydrogen bond donors/acceptors: 1/9 .

Key Observations :

Substituent Effects on Synthesis: Alkylamino vs. Sulfonyl Groups: Alkylamino derivatives (e.g., Compounds 32, 47) are synthesized in higher yields (up to 90–92%) via reductive amination or nucleophilic substitution . Sulfonyl-containing analogs (e.g., CHEMBL575987) require more complex multi-step routes, often involving sulfonylation of intermediates . Fluorination Impact: Introduction of fluorine (Compound 51) reduces yield (15%) due to steric and electronic challenges during carboximidamide coupling .

Structural and Spectral Trends: NMR Shifts: Aromatic protons in -NH₂-substituted tetrahydroquinolines resonate at δ 6.20–6.70, while sulfonyl or thiophene groups deshield adjacent protons (δ 7.50–7.70) . Mass Spectrometry: Alkylamino derivatives show prominent [M+H]⁺ peaks (e.g., m/z 234 for Compound 48a), whereas sulfonamides exhibit higher molecular weights (e.g., m/z 565.74 for CHEMBL575987) .

Pharmacological Implications: Sulfonamide Bioactivity: Sulfonyl groups enhance binding to GPCRs (e.g., V1a receptor) by forming hydrogen bonds with catalytic residues . Amino vs. Carboximidamide: The -NH₂ group at position 6 (Compound 32) may act as a hydrogen bond donor, while thiophene-carboximidamide derivatives (Compound 51) exhibit improved lipophilicity (LogP ~3.7) .

Biological Activity

1-(Ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-amine (CAS No. 927996-19-8) is a compound belonging to the class of tetrahydroquinolines. This compound has garnered attention in medicinal chemistry due to its potential biological activities and therapeutic applications. The structural features of this compound, particularly the ethylsulfonyl group and the tetrahydroquinoline core, contribute to its interaction with various biological targets.

  • Molecular Formula: C11H16N2O2S
  • Molecular Weight: 240.32 g/mol
  • Structure: The compound features a tetrahydroquinoline backbone with an ethylsulfonyl substituent, which enhances its solubility and biological activity.
PropertyValue
Molecular FormulaC11H16N2O2S
Molecular Weight240.32 g/mol
CAS Number927996-19-8

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition: The ethylsulfonyl group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, leading to inhibition or modulation of enzymatic activity.
  • Receptor Interaction: The tetrahydroquinoline core may engage in hydrophobic interactions with receptor sites, enhancing binding affinity and specificity.

Biological Activities

Research indicates that this compound exhibits several biological activities:

1. Antitumor Activity
Studies have demonstrated that compounds similar to this compound can inhibit tumor growth through various mechanisms:

  • Inhibition of cell proliferation via modulation of signaling pathways.
  • Induction of apoptosis in cancer cells.

Case Study:
A study on related tetrahydroquinoline derivatives showed significant antitumor effects in vitro and in vivo models by targeting specific oncogenic pathways .

2. Neuroprotective Effects
The compound has been investigated for its neuroprotective properties:

  • It may protect neuronal cells from oxidative stress and excitotoxicity.
  • Potential modulation of neurotransmitter systems suggests applications in neurodegenerative diseases.

Research Findings:
In animal models, tetrahydroquinoline derivatives have shown promise in reducing symptoms associated with neurodegeneration.

3. Anti-inflammatory Properties
The ethylsulfonyl group is known to modulate inflammatory responses:

  • Inhibition of pro-inflammatory cytokines.
  • Reduction of oxidative stress markers in cellular models.

Research Applications

The compound's diverse biological activities position it as a candidate for various research applications:

  • Medicinal Chemistry: Exploration as a lead compound for developing new therapeutic agents targeting cancer and neurological disorders.
  • Material Science: Utilization in synthesizing novel materials with specific properties due to its unique chemical structure.

Q & A

Q. Advanced

  • Sulfonyl Group Position : Ethylsulfonyl at position 1 enhances membrane permeability and target binding ().
  • Fluorine Substitution : 8-Fluoro analogs (e.g., compound 48 ) improve metabolic stability but may reduce solubility (logP > 3) .
  • Aminoalkyl Chains : Longer chains (e.g., dimethylaminoethyl in compound 48a ) increase cationic character, improving interaction with NOS’s negatively charged residues .

How can researchers optimize synthesis to improve yield and scalability?

Q. Advanced

  • Catalyst Screening : Pd/C with hydrogen gas vs. Raney nickel for nitro reduction ().
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve alkylation efficiency (compound 61 , ).
  • Workup Strategies : Acid-base extraction (e.g., using 1N NaOH) minimizes byproducts in carboximidamide derivatives (compound 26 , 56% yield) .

What strategies resolve contradictions in biological activity data across analogs?

Q. Advanced

  • SAR Studies : Compare substituent effects systematically. For example, compound 51 (15% yield) showed lower potency than 52 (85% yield), attributed to fluorine-induced steric hindrance .
  • Docking Simulations : Use computational models (e.g., AutoDock Vina) to predict binding modes and explain discrepancies ().

What methodologies are used to assess enzyme inhibition kinetics?

Q. Advanced

  • Radioactive Assays : Measure NO production using [³H]-L-arginine in recombinant NOS isoforms (iNOS, eNOS, nNOS) expressed in Sf9 cells ().
  • IC50 Determination : Dose-response curves (0.1–100 µM range) with nonlinear regression analysis (e.g., GraphPad Prism) .

How can computational tools guide derivative design?

Q. Advanced

  • Molecular Dynamics (MD) : Simulate ligand-protein stability over 100 ns trajectories to identify critical residues (e.g., Glu592 in nNOS) ().
  • QSAR Models : Correlate logP, polar surface area, and IC50 values to prioritize analogs with optimal bioavailability .

What are the challenges in achieving enantiomeric purity?

Q. Advanced

  • Chiral Resolution : Racemic mixtures (e.g., compound 33 ) require chiral HPLC (Chiracel OD-H column) or diastereomeric salt formation ().
  • Asymmetric Synthesis : Chiral auxiliaries (e.g., Evans oxazolidinones) or catalysts (e.g., BINAP-Ru) enforce stereochemistry during alkylation .

How do solubility and formulation affect in vivo studies?

Q. Advanced

  • Salt Formation : Dihydrochloride salts (e.g., compound 70 ) improve aqueous solubility (>10 mg/mL in PBS) .
  • Nanoformulation : Liposomal encapsulation (50–100 nm particles) enhances blood-brain barrier penetration for CNS targets .

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